2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide
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Overview
Description
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide is an organic compound with a complex molecular structure It is characterized by the presence of methoxy, anilino, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-[2-(4-methylanilino)ethyl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide
- 2-methoxy-N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide
- 2-methoxy-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide
Uniqueness
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide is unique due to the presence of the methylanilino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)19-16(20)11-18-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKPCAAYLPACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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